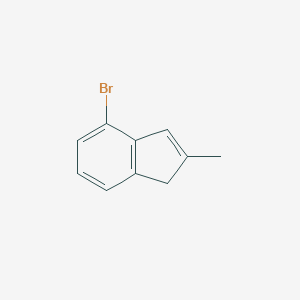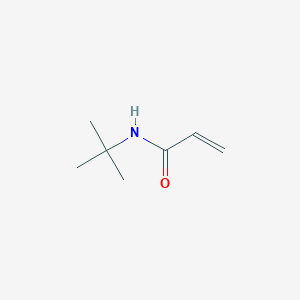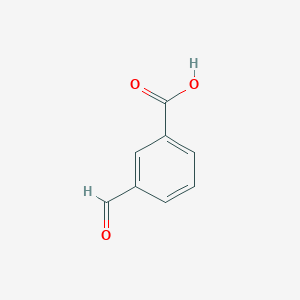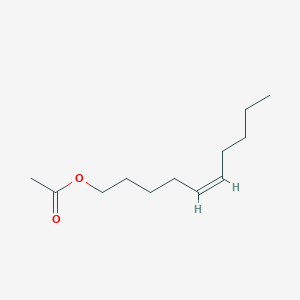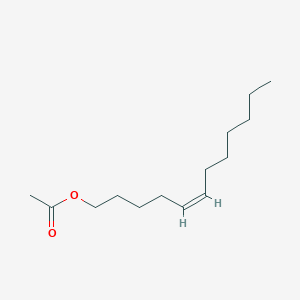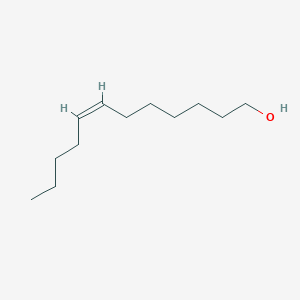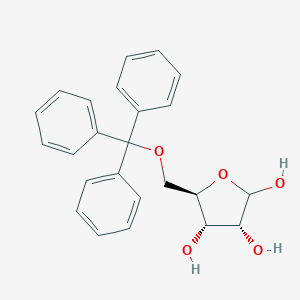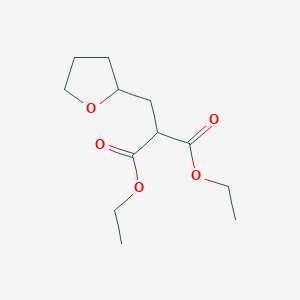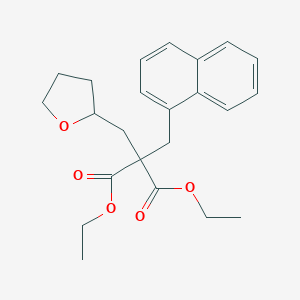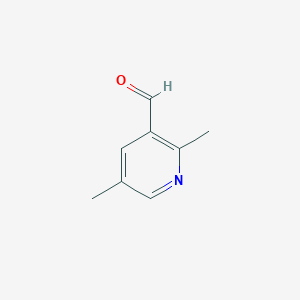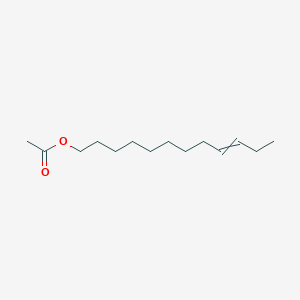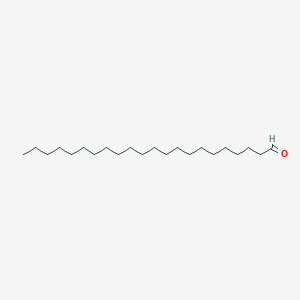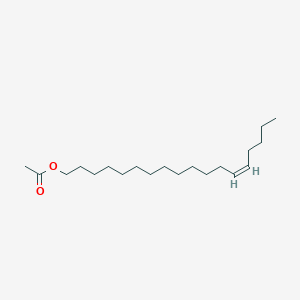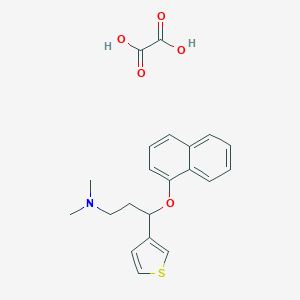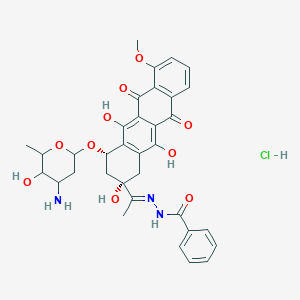
Rubidazone
Übersicht
Beschreibung
Clinical Study Analysis
Rubidazone has been evaluated in various clinical settings, primarily focusing on its efficacy in treating acute leukemias and other malignancies. A study involving 170 patients with acute leukemia and sarcoma demonstrated that rubidazone, when used as a sole chemotherapy agent, achieved high rates of complete remission, particularly in acute myeloblastic and monoblastic leukemias. It was noted that rubidazone induced a higher rate of complete remission than previously reported drugs used alone and was comparable to the combination of daunorubicin and Ara-C . Another clinical trial with 39 adults with acute leukemia found that optimal results were obtained with single doses of rubidazone, achieving a 33% complete remission rate. The study highlighted that rubidazone's toxicity profile was favorable compared to other anthracycline antibiotics . In the context of hairy cell leukemia, rubidazone treatment resulted in complete and good partial hematologic remissions, with prolonged myelosuppression being a significant side effect .
Synthesis Analysis
Molecular Structure Analysis
Rubidazone's molecular structure, as a benzoylhydrazone derivative of daunorubicin, contributes to its pharmacological properties. The structural modifications are likely responsible for its distinct pharmacokinetics and therapeutic effects compared to daunorubicin and other anthracyclines .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms involving rubidazone. However, it is understood that rubidazone undergoes metabolic transformation in the body, leading to the formation of daunorubicin, daunorubicinol, and aglycone as metabolites .
Physical and Chemical Properties Analysis
Rubidazone's physical and chemical properties, such as stability and solubility, are inferred from its pharmacokinetic profile. A high-pressure liquid chromatographic method was developed to determine rubidazone and daunorubicin concentrations in human plasma, indicating that rubidazone is stable for at least 7 hours post-administration . The distribution and metabolism study in mice revealed that rubidazone undergoes extensive metabolism and has a different distribution profile compared to daunorubicin, with significant biliary excretion .
Pharmacological and Therapeutic Efficacy
Rubidazone's pharmacological and therapeutic efficacy has been compared with daunomycin and adriamycin in mice. Initial plasma levels of rubidazone were higher than those of the other anthracyclines, but tissue levels were similar except in the spleen and kidney. The therapeutic effects on mice bearing L1210 leukemia were slightly less effective than adriamycin but similar to daunorubicin . Additionally, rubidazone's efficacy in the spleen colony assay system was comparable to adriamycin, with a similar therapeutic index but decreased toxicity to cardiac muscle cells .
Case Studies and Comparative Analysis
In older patients with acute myelogenous leukemia, a combination therapy including rubidazone (ROAP) achieved a 48% complete remission rate. The study also highlighted that certain factors such as a history of hematologic disorders and male sex were adverse for achieving remission. The median remission duration was 37 weeks, with 30% of patients expected to be in remission for 2 years 10. This suggests that rubidazone can be an effective component of combination chemotherapy in older patients with acute myelogenous leukemia.
Wissenschaftliche Forschungsanwendungen
1. Application in Acute Leukemia and Other Malignancies
Rubidazone has been studied for its efficacy in treating acute leukemia and other malignancies. In a clinical study, rubidazone was used as the sole chemotherapy in adults and children with acute leukemia and sarcoma, achieving high rates of complete remission, particularly in acute myeloblastic and monoblastic leukemias. It was found to induce a higher rate of complete remission than any other previously reported drug used alone in these conditions (Jacquillat et al., 1976).
2. Comparative Analysis with Adriamycin
Rubidazone's efficacy was compared with adriamycin in a study using the spleen colony assay system in male DBA2 mice. The efficacy ratios for rubidazone and adriamycin were almost identical, indicating rubidazone's equal therapeutic index compared to adriamycin. Additionally, rubidazone demonstrated decreased toxicity to cardiac muscle cells, making it a promising anthracycline derivative for study in human malignancies (Alberts & Van Daalen Wetters, 1976).
3. Pharmacological and Therapeutic Efficacy
A study evaluating the pharmacological and therapeutic effects of rubidazone compared with daunorubicin and adriamycin found that rubidazone and daunorubicin retention in L 1210 cells in vivo decreased rapidly in the initial hours. The therapeutic effects of these compounds on mice bearing L 1210 leukemia indicated a hierarchy of ADM > rubidazone ≧ DNR (Ohnuma et al., 1979).
4. Clinical Trial in Solid Tumors and Lymphomas
Rubidazone was tested in patients with advanced solid tumors or malignant lymphomas. However, the antitumor effect was modest, with partial remission obtained in only one patient and stable disease observed in seven additional patients. The major toxic effects were gastrointestinal and myelosuppressive, with some cases of cardiac toxic effects (Skovsgaard et al., 1978).
5. Kinetic Response in Cultured Human Lymphoid Cells
Rubidazone's effects on cell cycle progression in a human lymphoid cell line were analyzed, showing a kinetic response pattern similar to that of adriamycin. Rubidazone induced a G2-block, dependent on concentration and incubation time, and displayed phase-dependent sensitivity for the induction of G2-accumulation (Barlogie et al., 1978).
Safety And Hazards
Zukünftige Richtungen
While Rubidazone has shown promise in treating certain types of cancer, more research is needed to fully understand its potential benefits and risks. Future research could explore novel chemical entities by combining both imidazole and benimidazole scaffolds, which could revolutionize the world of medicine in the next century .
Eigenschaften
IUPAC Name |
N-[(E)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/b36-16+;/t15-,20-,22-,23-,28+,34-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFHKYQGZDAKMX-PPRKPIOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36ClN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zorubicin HCl | |
CAS RN |
36508-71-1 | |
| Record name | Benzoic acid, [1-[4-[(3-amino-2,3,6-trideoxy-α-l-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide, monohydrochloride, (2S-cis)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



